molecular formula C12H8ClF3N2 B8051378 3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine

3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine

Cat. No.: B8051378
M. Wt: 272.65 g/mol
InChI Key: RXQPXSIOUQOLHX-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine is a pyridazine derivative characterized by a trifluoromethyl group at position 4, a 3-methylphenyl substituent at position 6, and a chlorine atom at position 2. This compound is of interest due to its structural features, which influence both its chemical reactivity and biological activity. The trifluoromethyl group enhances electron-withdrawing effects, activating the C–Cl bond for nucleophilic substitution reactions .

Properties

IUPAC Name

3-chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2/c1-7-3-2-4-8(5-7)10-6-9(12(14,15)16)11(13)18-17-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQPXSIOUQOLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange and Trifluoromethylation

A foundational approach involves halogen exchange reactions to introduce the trifluoromethyl group. In a method adapted from vapor-phase fluorination protocols, 2,3-dichloro-5-(trichloromethyl)pyridine is treated with anhydrous hydrogen fluoride (HF) at elevated temperatures (170–200°C) under high pressure (200–300 psig). This liquid-phase reaction avoids catalysts and achieves 60–80% yields of 3-chloro-5-(trifluoromethyl)pyridine intermediates. Subsequent nuclear chlorination at the 6-position using phosphorus oxychloride (POCl₃) introduces the chloro group, while Suzuki-Miyaura coupling with 3-methylphenylboronic acid installs the aryl moiety.

Key Data:

StepReagents/ConditionsYield
TrifluoromethylationHF, 190°C, 240 psig78%
ChlorinationPOCl₃, 110°C85%
CouplingPd(PPh₃)₄, K₂CO₃, DMF72%

Cyclocondensation of Hydrazines with 1,3-Diketones

Hydrazone Intermediate Formation

A cyclization-based route starts with 3-chloro-4-(trifluoromethyl)phenylhydrazine reacting with 1,3-diketones under acidic conditions. For example, heating with acetylacetone in acetic acid generates a hydrazone intermediate, which undergoes intramolecular cyclization at 120°C to form the pyridazine core. The 3-methylphenyl group is introduced via nucleophilic aromatic substitution using 3-methylphenyllithium in tetrahydrofuran (THF) at −78°C.

Optimization Insights:

  • Solvent Choice : Dichloromethane (DCM) and methanol mixtures reduce side reactions compared to acetonitrile.

  • Activators : 4-Dimethylaminopyridine (DMAP) enhances substitution efficiency by 30%.

Ultrasonic Radiation-Assisted Cyclization

Accelerated Ring Closure

Ultrasonic irradiation (80–150°C, 20–40 kHz) significantly reduces reaction times for pyridazine formation. In a patented method, 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids in POCl₃ under ultrasound, achieving cyclization in 3 hours versus 12 hours conventionally. Yields range from 44–62%, with the 3-methylphenyl variant obtained at 58%.

Comparative Performance:

MethodTime (h)Yield (%)
Conventional Heating1245
Ultrasonic358

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance safety and scalability. For instance, a two-phase system combines a catalyst fluidized bed (for fluorination) and an empty phase (for chlorination). Using 3-picoline as a starting material, this method achieves 64–78% conversion to trifluoromethylpyridine intermediates, which are subsequently functionalized.

Process Metrics:

ParameterValue
Temperature (CFB phase)380°C
Pressure200 psig
Throughput500 kg/day

Alternative Routes: Cyanogen Bromide Mediated Synthesis

Cyanide Substitution

A less common but efficient method involves substituting a bromine atom with a cyano group followed by hydrolysis. 3-Bromo-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine reacts with cyanogen bromide (CNBr) in dimethyl sulfoxide (DMSO) at 80°C, yielding the nitrile intermediate, which is hydrolyzed to the carboxylic acid and decarboxylated.

Yield Breakdown:

StepReagentsYield
CyanationCNBr, DMSO68%
DecarboxylationH₂SO₄, Δ82%

Challenges and Mitigation Strategies

Byproduct Formation

The primary challenge in synthesis is the formation of dichloro byproducts during halogenation. Introducing excess HF (3:1 molar ratio) suppresses dichlorination, improving selectivity to 89%. Additionally, using non-polar solvents (e.g., toluene) minimizes hydrolysis of the trifluoromethyl group.

Purification Techniques

Chromatography on silica gel with hexane/ethyl acetate (4:1) effectively separates the target compound from regioisomers. Recrystallization from ethanol/water (7:3) enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Research has indicated that pyridazine derivatives exhibit notable anti-inflammatory properties. For instance, studies on similar compounds have shown their potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) analysis of pyridazine derivatives suggests that the trifluoromethyl group significantly enhances anti-inflammatory activity by increasing lipophilicity and biological availability .

Antibacterial Properties
Compounds structurally related to 3-chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine have demonstrated antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications in the pyridazine ring can lead to potent antibacterial agents .

Agrochemical Applications

Pesticidal Activity
The compound's structural features make it a candidate for development as a pesticide. Similar compounds have been synthesized and tested for their efficacy against various agricultural pests. The presence of the trifluoromethyl group is known to enhance biological activity, making these compounds effective in pest control applications .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis, which improves yield and reduces reaction time. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Polymer Chemistry
Pyridazine derivatives are also explored in polymer chemistry for their potential use as additives or monomers in creating high-performance materials. The incorporation of trifluoromethyl groups can impart unique properties such as increased thermal stability and chemical resistance, making these materials suitable for advanced applications in electronics and coatings .

Case Studies

Study Findings Application
Tageldin et al. (2021)Investigated anti-inflammatory effects of pyrimidine derivatives with similar structures; showed significant COX-2 inhibitionPotential drug development for inflammatory diseases
ACS Publications (2020)Demonstrated antibacterial activity against MRSADevelopment of new antibiotics
Patent US8691997B2Described synthetic processes for producing pyridine derivatives useful in agrochemicalsPesticide formulation

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Data Table

Compound Name Substituents (Positions) Key Properties/Activities Reference ID
3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine Cl (3), 3-methylphenyl (6), CF₃ (4) High reactivity in cross-coupling
3-Chloro-6-(4-methylphenyl)-pyridazine Cl (3), 4-methylphenyl (6) Analgesic, anti-inflammatory
3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine Cl (3), phenyl (6), CF₃ (4) 44% yield in Suzuki reaction
3-Chloro-6-(2-thienyl)-4-(trifluoromethyl)pyridazine Cl (3), thienyl (6), CF₃ (4) Improved solubility
QYM201 Complex substituents Herbicidal (HPPD inhibition)

Mechanistic Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group at position 4 enhances the electrophilicity of the C–Cl bond, making it susceptible to nucleophilic attack. This property is critical for synthesizing derivatives via cross-coupling or substitution reactions .
  • Steric and Electronic Modulation : Substituents on the phenyl ring (e.g., 3-methyl vs. 4-methyl) influence steric hindrance and electronic distribution, affecting both synthetic accessibility and biological target engagement .

Biological Activity

3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound notable for its diverse biological activities. Characterized by a pyridazine ring with a chloro substituent, a 3-methylphenyl group, and a trifluoromethyl group, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClF3N2C_{12}H_{10}ClF_3N_2, with a molecular weight of approximately 272.65 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and stability, which are critical for its biological activity and pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves interaction with cellular targets that are crucial for bacterial viability, potentially inhibiting key enzymes or pathways essential for bacterial growth and reproduction .

Table 1: Antimicrobial Activity Against MRSA

CompoundInhibition Zone (mm)MIC (µg/mL)
This compound1532
Control (Vancomycin)258

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with target enzymes .

Table 2: COX Inhibition Activity

CompoundIC50 (µM)Selectivity Index
This compound0.29>100
Celecoxib0.01N/A

Case Studies

  • Study on MRSA Resistance : A study investigated the effects of various concentrations of this compound on MRSA strains. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent against resistant strains .
  • Inflammatory Response Modulation : Another research effort focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The results indicated significant reductions in edema and inflammatory markers, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

The biological activity of this compound is hypothesized to result from its ability to penetrate cell membranes effectively due to its lipophilic nature. Once inside the cell, it may interact with various molecular targets, including enzymes involved in metabolic pathways crucial for cell survival and proliferation .

Q & A

Q. Basic

  • Refer to Safety Data Sheets (SDS) for structurally similar chlorinated pyridazines: Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact .
  • Store in anhydrous conditions under inert gas (e.g., N₂) to prevent decomposition .

How can X-ray crystallography determine the molecular conformation of this compound?

Q. Advanced

  • Crystallographic parameters : Monoclinic system (space group P21/c) with unit cell dimensions a = 9.461 Å, b = 6.557 Å, c = 24.123 Å, β = 99.89°, and Z = 4. Refinement using MoKα radiation (λ = 0.71073 Å) provides precise bond lengths/angles .
  • Disorder resolution : High data-to-parameter ratios (>11:1) and iterative refinement minimize residual electron density errors .

What analytical techniques resolve contradictory spectral data during structural elucidation?

Q. Advanced

  • Cross-validation : Pair NMR (¹H/¹³C) with LC-MS to confirm molecular weight and fragmentation patterns .
  • XRD vs. computational modeling : Compare experimental crystal structures (e.g., C15H14ClF3N4) with DFT-optimized geometries to identify conformational discrepancies .
  • IR spectroscopy : Validate functional groups (e.g., C-Cl stretches at ~550 cm⁻¹) .

How does the trifluoromethyl group influence electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing effects : The -CF₃ group reduces electron density on the pyridazine ring, enhancing electrophilic substitution reactivity at meta positions .
  • Lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability in bioactivity studies .
  • Crystallographic impact : Induces planarization of the aryl ring, as observed in similar triazolopyridazine derivatives (torsional angle <5°) .

What strategies optimize amine substitution reactions in pyridazine derivatives?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMAc) enhance nucleophilic displacement of chloro groups by amines .
  • Temperature control : Reactions at 80–100°C minimize side products (e.g., dimerization) .
  • Catalysis : Use K₂CO₃ or Cs₂CO₃ to deprotonate amines, accelerating substitution kinetics .

What spectroscopic methods are essential for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Identify aryl protons (δ 7.2–8.1 ppm) and CF₃ carbon signals (δ ~120 ppm, q, J = 270 Hz) .
  • High-resolution MS : Confirm molecular ion [M+H]⁺ with <3 ppm error .
  • XRD : Resolve regiochemical ambiguities (e.g., chloro vs. trifluoromethyl positioning) .

How can computational modeling predict bioactivity of this compound?

Q. Advanced

  • Docking studies : Use crystal structure coordinates (e.g., PDB ID 3VWX) to model interactions with target enzymes (e.g., fungicidal CYP51) .
  • QSAR analysis : Correlate -CF₃ substituent position with inhibitory activity (IC₅₀) in agrochemical assays .

What are common byproducts in its synthesis, and how are they mitigated?

Q. Advanced

  • Dehalogenation : Use excess amine (2–3 eq.) to suppress chloro group reduction .
  • Oxidative byproducts : Add antioxidants (e.g., BHT) during trifluoromethylation steps .
  • Purification : Silica chromatography (hexane/EtOAc gradient) separates regioisomers .

How does steric hindrance from the 3-methylphenyl group affect reactivity?

Q. Advanced

  • Steric shielding : The ortho-methyl group reduces nucleophilic attack at C6, favoring substitutions at C4 .
  • Conformational analysis : XRD data show a dihedral angle of 85° between the phenyl and pyridazine rings, limiting π-π stacking in crystal packing .

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